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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 12

Cat. No.: B12418928 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals Topic: An in-depth

exploration of the genetic, molecular, and clinical aspects of inherited diseases linked to

mutations in the Carbonic Anhydrase 12 (CA12) gene.

Introduction: Carbonic Anhydrase XII (CA12)
Carbonic Anhydrase XII (CA12) is a zinc metalloenzyme that plays a crucial role in regulating

pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (H₂O +

CO₂ ⇌ HCO₃⁻ + H⁺).[1][2][3] As a type I membrane protein, CA12 is expressed in various

tissues, including the kidneys, pancreas, and sweat glands.[3][4] Its primary physiological

function involves maintaining acid-base balance and regulating ion transport.[3] Dysregulation

or loss of CA12 function due to genetic mutations has been definitively linked to a specific

inherited disorder, which is the central focus of this guide.

The Inherited Disease Profile: Isolated
Hyperchlorhidrosis (HYCHL)
Mutations in the CA12 gene are the known cause of Isolated Hyperchlorhidrosis (HYCHL;

OMIM 143860), a rare autosomal recessive disorder.[5] The disease is characterized by

abnormally high concentrations of chloride in the sweat, which can lead to severe

hyponatremic (low sodium) and hypochloremic (low chloride) dehydration, particularly in

infancy.[1][5] Clinical presentations often include failure to thrive, episodes of hypovolemic

shock, and hyperkalemia (high potassium).[2][5][6][7] The phenotype mimics aspects of other
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salt-wasting disorders like pseudohypoaldosteronism type I (PHA1) and cystic fibrosis (CF),

making genetic diagnosis crucial for accurate classification and management.[2][5]

Pathophysiology
In healthy individuals, CA12 in the sweat glands helps regulate the reabsorption of salt. It is

believed that by controlling cellular pH, CA12 influences the activity of channels that transport

salt out of the sweat and back into the body.[4] When CA12 mutations impair or eliminate the

enzyme's function, this pH regulation is lost. The resulting dysregulation of ion transport leads

to excessive salt loss in sweat, causing the characteristic clinical features of HYCHL.[4][5]

Researchers suggest that other tissues are often unaffected because other carbonic anhydrase

isozymes can compensate for the loss of CA12 function, a redundancy not present in the sweat

glands.[1][4]
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Normal CA12 Function in Sweat Gland Pathophysiology in Isolated Hyperchlorhidrosis (HYCHL)

CO₂ + H₂O

Wild-Type CA12
(Active Enzyme)

 Catalyzes

HCO₃⁻ + H⁺

Cellular pH
Regulation

Salt Channel
Activity

 Modulates

Normal Salt
Reabsorption

Low Salt in Sweat

CA12 Gene Mutation

Mutant CA12
(Inactive/Reduced Activity)

Cellular pH
Dysregulation

 Leads to

Impaired Salt
Channel Activity

Salt Reabsorption
Failure

High Salt in Sweat
(Hyperchlorhidrosis)

Hyponatremic
Dehydration

Click to download full resolution via product page

Pathophysiology of CA12-related Isolated Hyperchlorhidrosis.
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Quantitative Data: CA12 Mutations and Clinical
Correlates
The following tables summarize the known pathogenic variants in the CA12 gene and their

associated clinical and functional data.

Table 1: Documented Pathogenic Variants in the CA12 Gene
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Variant
(Nucleoti
de)

Variant
(Protein)

Type
Inheritan
ce

Function
al Impact

Populatio
n/Origin

Referenc
e

c.428A>G
p.Glu143
Lys
(E143K)

Missense
Homozyg
ous

Reduced
activity
(~70% of
normal)

Bedouin [1][2]

c.908-

1G>A
N/A

Splice

Acceptor

Compound

Heterozygo

us

Severe

loss of

function;

unstable

protein

White

American
[5][8]

c.859_860i

nsACCT

p.Thr287A

snfs13
Frameshift

Compound

Heterozygo

us

Severe

loss of

function;

unstable

protein

White

American
[8]

c.763A>C
p.Thr255Pr

o (T255P)
Missense

Homozygo

us

Predicted

to damage

protein

function

Chinese [5]

c.361C>T
p.His121Gl

n (H121Q)
Missense

Not

specified
Pathogenic

Not

specified
[5]

c.859_860

dup

p.Thr287A

snfs13
Frameshift

Not

specified
Pathogenic

Not

specified
[5]

c.585C>A
p.Tyr195Te

r (Y195*)
Nonsense

Heterozygo

us

Likely

pathogenic

(truncating)

Jordanian [9]

| c.635C>T | p.Pro212Leu (P212L) | Missense | Heterozygous | Variant of Uncertain

Significance | Jordanian |[9] |

Table 2: Associated Clinical and Laboratory Findings
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Parameter
Finding in HYCHL
Patients

Normal Range Reference

Sweat Chloride
Substantially > 60
mmol/L

< 40 mmol/L [10]

Serum Sodium
< 135 mmol/L

(Hyponatremia)
135 - 145 mmol/L [5]

Serum Chloride Low (Hypochloremia) 96 - 106 mmol/L [5]

| Serum Potassium | Often elevated (Hyperkalemia) | 3.5 - 5.2 mmol/L |[2][6] |

Experimental Protocols
This section details the methodologies used to identify and characterize CA12 mutations and

their link to inherited disease.

Genetic Analysis: Variant Identification
A multi-step approach is typically employed to identify causative mutations in patients with

suspected HYCHL.
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Workflow for identification and confirmation of a novel CA12 mutation.
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4.1.1 Whole-Exome Sequencing (WES)

Objective: To identify novel or rare coding variants in the CA12 gene.

Protocol:

DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes of the patient

and family members.

Library Preparation & Sequencing: An exome capture kit is used to enrich for coding

regions, followed by library preparation and sequencing on a high-throughput platform

(e.g., Illumina).

Bioinformatic Analysis: Raw sequencing data is processed through a pipeline. Reads are

aligned to the human reference genome. Variants are called and subsequently filtered

based on:

Frequency: Variants with a minor allele frequency (MAF) of <0.5% in public databases

(gnomAD, 1000 Genomes, ExAC) are retained.[5]

Gene: Variants are filtered to retain only those within the CA12 gene.

Predicted Effect: Pathogenicity is predicted using a suite of in silico tools (e.g., SIFT,

PolyPhen2, MutationTaster, REVEL).[5]

4.1.2 Sanger Sequencing

Objective: To confirm candidate variants identified by WES and perform segregation analysis

in the family.

Protocol Example (for c.763A>C):[5]

Primer Design: Primers are designed to flank the target region in exon 8 of CA12. (e.g.,

Forward: 5′-AAGGCGCCTGGTTCCCGTG-3′, Reverse: 5′-

AACAAGCCCTGCGACCCTCTG-3′).

PCR Amplification: The target region is amplified from genomic DNA using a robust

polymerase. A typical thermal cycling profile is: initial denaturation at 95°C for 3 min; 30
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cycles of 95°C for 30s, 60°C for 30s, and 72°C for 30s; followed by a final extension at

72°C for 1 min.

Sequencing: The PCR product is purified and sequenced on an automated capillary

sequencer (e.g., ABI 3730XL).

Analysis: The resulting sequence is aligned to the CA12 reference sequence to confirm

the presence of the mutation.

4.1.3 Restriction Fragment Length Polymorphism (RFLP) Analysis

Objective: To rapidly screen for a known mutation that creates or abolishes a restriction

enzyme site.

Protocol Example (for p.Glu143Lys):[10]

The p.Glu143Lys mutation creates a recognition site for the MnlI restriction enzyme.

PCR Amplification: A 139 bp fragment containing the mutation site is amplified from

genomic DNA using specific primers.

Enzyme Digestion: The PCR product is incubated with MnlI enzyme.

Gel Electrophoresis: The digested products are separated on a 3% agarose gel.

Wild-Type Allele: Remains uncut (139 bp fragment).

Mutant Allele: Is cleaved into two fragments (95 bp and 44 bp).

Functional Characterization
4.2.1 CA Enzyme Activity Assay

Objective: To quantify the catalytic activity of mutant CA12 protein compared to wild-type.

Protocol:[10]

Cloning and Expression: The wild-type and mutant (e.g., p.Glu143Lys) CA12 cDNA are

cloned into an expression vector to generate a tagged protein (e.g., GST-tagged).
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Protein Purification: The recombinant protein is expressed in a suitable system (e.g.,

bacteria or insect cells) and purified.

Stopped-Flow Spectrophotometry: The purified enzyme's activity is assayed by measuring

the kinetics of the CO₂ hydration reaction. This is performed using a stopped-flow

instrument that can rapidly mix the enzyme with a CO₂-saturated buffer and monitor the

resulting pH change using an indicator dye. The initial rate of reaction is proportional to the

enzyme's catalytic activity.

4.2.2 Protein Expression and Stability Analysis

Objective: To determine if mutations (especially frameshift or splice-site) affect protein

production or stability.

Protocol:[8]

cDNA Generation: cDNA is generated that replicates the aberrant mRNA transcripts

identified in patients (e.g., those missing exons due to a splice-site mutation).

Heterologous Expression: The mutant cDNA is transfected into a cell line (e.g., HEK293

cells).

Western Blotting: Cell lysates are collected after a period of expression. Proteins are

separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CA12

antibody to assess the presence and quantity of the mutant protein compared to wild-type.

Unstable proteins will show significantly reduced or absent bands.

Genotype-Phenotype Relationships and Drug
Development Implications
The severity of HYCHL appears to correlate with the functional impact of the CA12 mutations.

Logical flow from CA12 genotype to clinical phenotype.

Partial Loss-of-Function: Missense mutations like p.Glu143Lys, which is located near the

zinc-binding active site, result in a protein with significantly reduced but not absent catalytic

activity (~70% of normal).[1][10] This partial function is still insufficient to prevent disease.
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Severe Loss-of-Function: Frameshift, nonsense, and splice-site mutations generate aberrant

transcripts that lead to truncated, unstable, or absent proteins, resulting in a severe or

complete loss of CA XII activity.[5][8]

For drug development professionals, the link is clear: restoring CA12 function is the therapeutic

goal. Current management is supportive, involving sodium chloride supplementation to prevent

dehydration.[5][9] Future therapeutic strategies could include:

Pharmacological Chaperones: For missense mutations that cause misfolding, small

molecules could potentially stabilize the mutant protein and restore partial function.

Gene Therapy: A gene replacement strategy could deliver a functional copy of the CA12

gene to the affected tissues.

Enzyme Replacement Therapy: While challenging for a membrane-bound protein, this

remains a theoretical possibility.

Understanding the precise molecular defect caused by each mutation through the experimental

protocols outlined above is the critical first step in designing targeted and effective therapies for

this debilitating inherited disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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